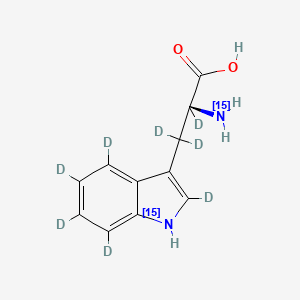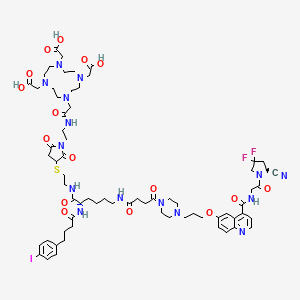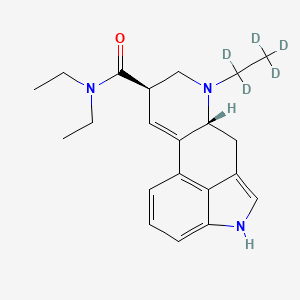
N-Ethyl norlysergic acid-d5 N,N-diethylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl norlysergic acid-d5 N,N-diethylamide is a synthetic compound belonging to the lysergamide family. It is structurally related to lysergic acid diethylamide (LSD) and is often used in scientific research due to its unique properties. This compound is characterized by the presence of an ethyl group and a deuterium-labeled ethyl group, which makes it useful for various analytical and experimental purposes.
Vorbereitungsmethoden
The synthesis of N-Ethyl norlysergic acid-d5 N,N-diethylamide involves several steps, starting from lysergic acid. The process typically includes the following steps:
Formation of Norlysergic Acid: Lysergic acid is first converted to norlysergic acid through a series of chemical reactions.
Ethylation: The norlysergic acid is then ethylated using ethyl iodide or a similar reagent to introduce the ethyl group.
Deuterium Labeling: The ethyl group is replaced with a deuterium-labeled ethyl group using deuterated reagents.
Amidation: Finally, the compound is reacted with diethylamine to form this compound.
Industrial production methods for this compound are similar but are scaled up to produce larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-Ethyl norlysergic acid-d5 N,N-diethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl norlysergic acid-d5 N,N-diethylamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is used in studies involving receptor binding and neurotransmission, particularly in the context of serotonin receptors.
Medicine: Research involving this compound helps in understanding the pharmacological effects of lysergamides and their potential therapeutic uses.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of N-Ethyl norlysergic acid-d5 N,N-diethylamide involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of signaling pathways that result in various physiological and psychological effects. The compound’s high affinity for serotonin receptors makes it a valuable tool for studying the effects of serotoninergic compounds.
Vergleich Mit ähnlichen Verbindungen
N-Ethyl norlysergic acid-d5 N,N-diethylamide is similar to other lysergamides such as lysergic acid diethylamide (LSD), N-ethyl-N-cyclopropyl lysergamide (ECPLA), and N-methyl-N-isopropyl lysergamide (MIPLA). its unique structure, which includes a deuterium-labeled ethyl group, sets it apart from these compounds. This labeling allows for more precise analytical studies and can provide insights into the metabolism and pharmacokinetics of lysergamides.
Similar Compounds
- Lysergic acid diethylamide (LSD)
- N-ethyl-N-cyclopropyl lysergamide (ECPLA)
- N-methyl-N-isopropyl lysergamide (MIPLA)
- N-methyl-N-propyl lysergamide (LAMPA)
These compounds share structural similarities but differ in their specific chemical modifications and resulting properties.
Eigenschaften
Molekularformel |
C21H27N3O |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(6aR,9R)-N,N-diethyl-7-(1,1,2,2,2-pentadeuterioethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-4-23(5-2)21(25)15-10-17-16-8-7-9-18-20(16)14(12-22-18)11-19(17)24(6-3)13-15/h7-10,12,15,19,22H,4-6,11,13H2,1-3H3/t15-,19-/m1/s1/i3D3,6D2 |
InChI-Schlüssel |
MYNOUXJLOHVSMQ-DVNCKNQXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Kanonische SMILES |
CCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
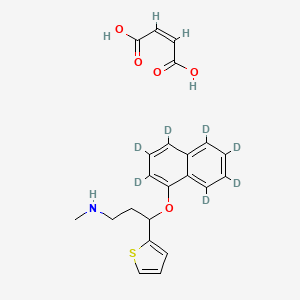
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
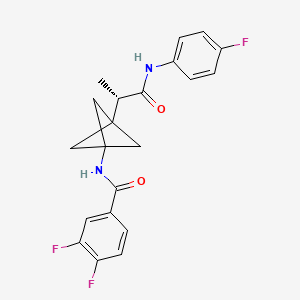

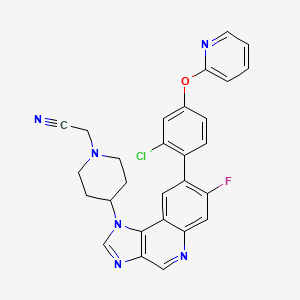
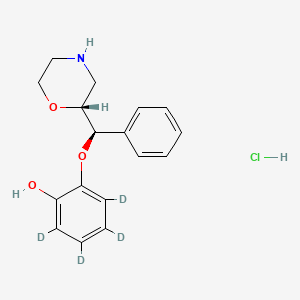
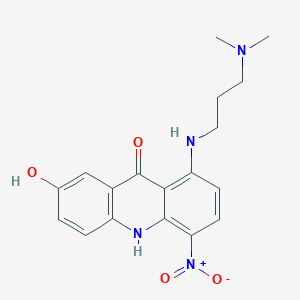
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
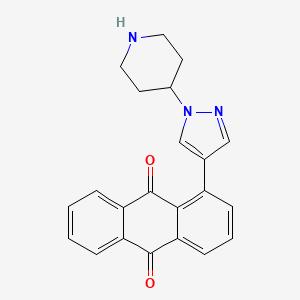
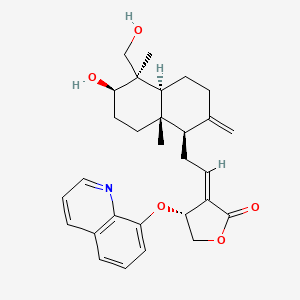
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
